5-Nitro-2-(2-pyridinyl)benzothiazole
CAS No.: 61352-23-6
Cat. No.: VC14258153
Molecular Formula: C12H7N3O2S
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61352-23-6 |
|---|---|
| Molecular Formula | C12H7N3O2S |
| Molecular Weight | 257.27 g/mol |
| IUPAC Name | 5-nitro-2-pyridin-2-yl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H |
| Standard InChI Key | BJYFAMSBOFWNMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features
The molecule consists of:
-
Benzothiazole core: A benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur).
-
Nitro group (-NO): Positioned at the 5th carbon of the benzothiazole ring, enhancing electron-withdrawing properties.
-
Pyridinyl substituent: A pyridine ring attached at the 2nd position, contributing to π-π stacking interactions and solubility modulation .
Physical and Chemical Properties
Synthesis Methods
Key Synthetic Routes
5-Nitro-2-(2-pyridinyl)benzothiazole is synthesized via multi-step reactions, often involving:
Cyclocondensation Reactions
-
Step 1: Nitration of 2-aminobenzothiazole derivatives using nitric acid/sulfuric acid mixtures to introduce the nitro group .
-
Step 2: Suzuki-Miyaura coupling or Ullmann reaction to attach the pyridine ring at the 2nd position .
One-Pot Synthesis
A modified Hugershoff synthesis involves reacting 5-nitro-2-chlorobenzothiazole with 2-aminopyridine in the presence of a palladium catalyst, yielding the target compound with >70% efficiency .
Optimization Strategies
-
Catalysts: Palladium(II) acetate or copper(I) iodide improves coupling efficiency .
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
Chemical Reactivity
Electrophilic Substitution
The nitro group directs electrophiles to the 4- and 6-positions of the benzothiazole ring, enabling functionalization (e.g., halogenation, sulfonation) .
Reduction Reactions
-
Nitro to Amine: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-(2-pyridinyl)benzothiazole, a precursor for drug candidates .
Coordination Chemistry
The pyridine nitrogen and thiazole sulfur act as ligands, forming complexes with transition metals (e.g., Cu, Fe) for catalytic applications.
Biological Activity
Antiviral Properties
In studies on structurally related benzothiazolyl-pyridine hybrids, compounds with nitro and pyridinyl groups exhibited:
-
Anti-H5N1 Activity: IC values of 0.5–3.669 μM in plaque reduction assays .
-
SARS-CoV-2 Inhibition: Binding affinity to the viral 3CL protease (IC = 240.6–868.2 μg/mL), comparable to lopinavir .
Antimicrobial Effects
Nitrobenzothiazoles demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .
Protein Aggregation Inhibition
Analogous compounds (e.g., 5-nitro-1,2-benzothiazol-3-amine) reduce fibril formation in α-synuclein and tau proteins, suggesting potential in neurodegenerative disease therapy .
Applications
Medicinal Chemistry
-
Anticancer Agents: Derivatives inhibit topoisomerase II and induce apoptosis in HeLa cells (EC = 12 μM) .
-
Antipsychotics: Structural analogs modulate dopamine D receptors in rodent models.
Materials Science
-
Fluorescent Probes: Nitro-pyridinyl benzothiazoles emit blue light (λ = 450 nm), useful in OLEDs .
-
Corrosion Inhibitors: Adsorb on steel surfaces, reducing corrosion rates by 85% in acidic environments .
Comparative Analysis with Analogues
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume